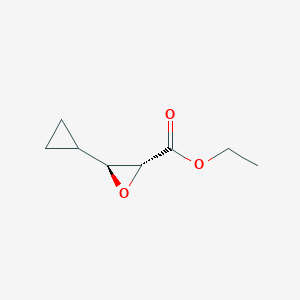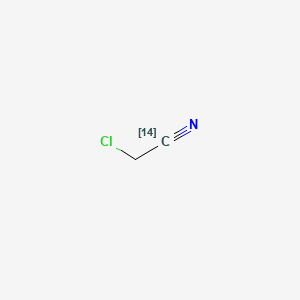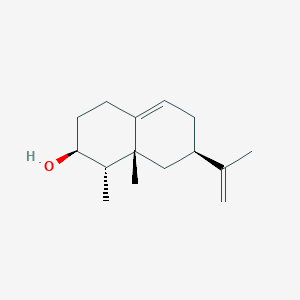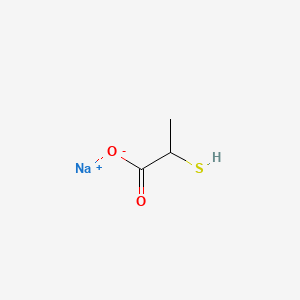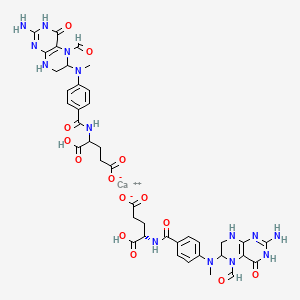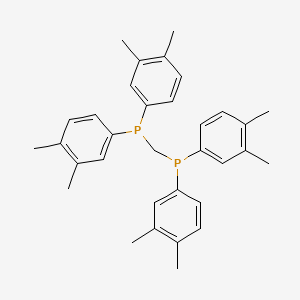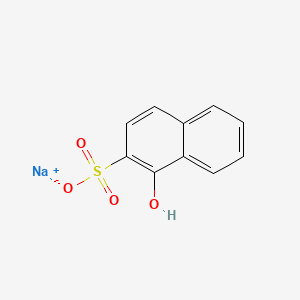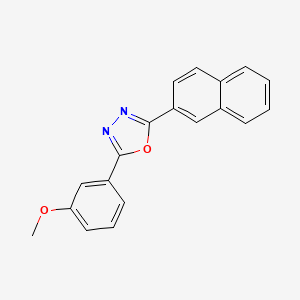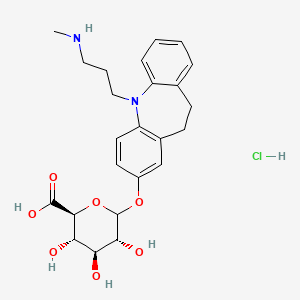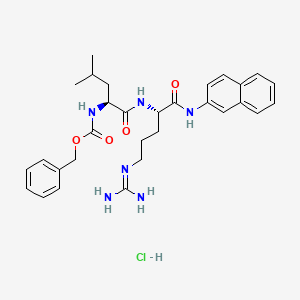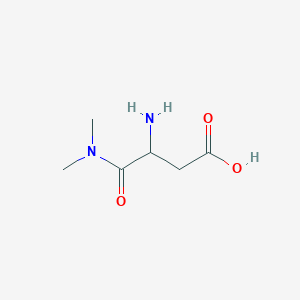
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide is a chemical compound with a complex structure that includes an oxazolidine ring, a nitrophenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide typically involves the formation of the oxazolidine ring followed by the introduction of the nitrophenyl and carboxamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Oxazolidine Ring: This step often involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This can be achieved through nitration reactions, where a nitro group is introduced to a phenyl ring.
Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid or its derivatives (such as an acid chloride) to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, among other transformations.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxidized forms of the compound.
Scientific Research Applications
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide has a range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its potential as a pharmaceutical agent, particularly in the context of its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide include other oxazolidine derivatives with different substituents on the ring or phenyl group. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N3O4 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide |
InChI |
InChI=1S/C11H13N3O4/c1-7-10(12-6-18-7)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,7,10,12H,6H2,1H3,(H,13,15)/t7-,10-/m0/s1 |
InChI Key |
MTCOEAKRYPFRCQ-XVKPBYJWSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NCO1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1C(NCO1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


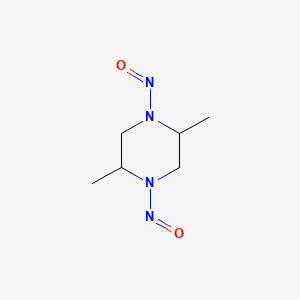
![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)

